Glysobuzole
Description
Contextualization of Glysobuzole within the Sulfonamide Class of Chemical Compounds
This compound is a synthetic, bioactive chemical compound that belongs to the sulfonamide class. medkoo.com Sulfonamides are a group of man-made compounds characterized by the presence of a sulfonamide functional group, -S(=O)₂-NR₂. drugs.comwikipedia.org While this class is widely known for its antibacterial agents, it also includes various non-antibiotic drugs developed for a range of conditions, including diabetes. drugs.comsinglecare.com this compound falls into this non-antibiotic category and is structurally similar to another group of antidiabetic drugs, the sulfonylureas. wikipedia.orgncats.io It is specifically recognized for its antihyperglycemic activity, meaning it has the ability to lower blood glucose levels. wikipedia.orgncats.io The compound functions as a modulator in metabolic processes involving insulin (B600854). wikipedia.orgncats.io
Overview of its Historical and Chemical Significance in Fundamental Metabolic Regulation Research
This compound, also known by the names Isobuzole and Stabinol, has been a subject of scientific interest since at least 1960. ncats.ioebi.ac.uk Its primary significance in fundamental research stems from its mechanism of action, which provided a valuable tool for investigating metabolic regulation. Research has shown that this compound lowers blood glucose levels by stimulating the release of insulin from the pancreatic beta cells. wikipedia.orgncats.io
This specific action allowed researchers to probe the intricate pathways of glucose metabolism and insulin secretion. nih.gov The study of compounds like this compound contributed to a deeper understanding of the role of pancreatic beta cells as glucose sensors and the subsequent insulin-mediated processes, such as the uptake and storage of glucose in tissues like the liver and muscle. nih.govmdpi.com By observing the effects of this compound, scientists could explore the mechanisms that govern glycemic control, a cornerstone of metabolic homeostasis. nih.gov Some research has also suggested that this compound may influence insulin secretion through mechanisms independent of its blood sugar-lowering effects and may possess anti-inflammatory properties, presenting further avenues for metabolic research. smolecule.com
Structural Elucidation and Key Chemical Features of this compound
The chemical structure of this compound has been clearly defined, providing insight into its function. Its systematic IUPAC name is 4-methoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide. wikipedia.org The molecule is achiral and is composed of several key features. wikipedia.org It contains a benzene (B151609) ring which is connected to a 1,3,4-thiadiazole (B1197879) ring via a sulfonamide linkage. wikipedia.org An iso-butyl group is attached to the thiadiazole ring. wikipedia.org The molecular formula for this compound is C₁₃H₁₇N₃O₃S₂. wikipedia.org
Below is a summary of its key chemical identifiers and properties.
| Property | Value |
| CAS Number | 3567-08-6 |
| Molecular Formula | C₁₃H₁₇N₃O₃S₂ |
| Molecular Weight | 327.43 g/mol |
| IUPAC Name | 4-methoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzene-1-sulfonamide |
| Synonyms | Isobuzole, Stabinol, Glisobuzole |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S2/c1-9(2)8-12-14-15-13(20-12)16-21(17,18)11-6-4-10(19-3)5-7-11/h4-7,9H,8H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZCBNYVJTNCPDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046276 | |
| Record name | Glysobuzole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3567-08-6 | |
| Record name | 4-Methoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3567-08-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glysobuzole [INN:BAN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003567086 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glysobuzole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34014 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Glysobuzole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GLYSOBUZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/887VHL8899 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Pathways and Chemical Modification Strategies of Glysobuzole
General Principles of Sulfonamide Synthesis Relevant to Glysobuzole
The synthesis of this compound, a sulfonamide derivative, is rooted in fundamental principles of organic chemistry. The sulfonamide functional group (R−S(=O)₂−NR'R'') is a cornerstone of many pharmaceutical compounds, and its synthesis has been extensively refined. prepchem.com
The most classic and widely employed method for creating a sulfonamide linkage involves the reaction between a sulfonyl chloride (R-SO₂Cl) and a primary or secondary amine (R'₂NH). prepchem.com In this reaction, the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This process results in the formation of a new sulfur-nitrogen (S-N) bond and the elimination of hydrogen chloride (HCl). prepchem.com To neutralize the acidic HCl byproduct, a base, such as pyridine, is typically added to the reaction mixture. prepchem.com
This S-N bond formation is the critical step in the synthesis of most simple sulfonamide drug intermediates. nih.gov The resulting sulfonamide group is generally unreactive and rigid, which often leads to the formation of crystalline solids. prepchem.com More modern approaches have been developed to streamline this process, including one-pot syntheses that can generate sulfonyl chlorides from aromatic acids, followed by immediate amination to form the sulfonamide. mdpi.com Other innovative methods include the oxidative coupling of thiols and amines, which avoids the need for pre-functionalized starting materials like sulfonyl chlorides. sigmaaldrich.com For this compound, the traditional pathway involving a sulfonyl chloride and an amino-heterocycle remains the most direct and relevant synthetic strategy.
Detailed Synthetic Route for this compound via Key Precursors
Step 1: Synthesis of Precursor A: 2-amino-5-tert-butyl-1,3,4-thiadiazole
The heterocyclic amine portion of this compound is synthesized first. This involves the cyclization of a carboxylic acid with thiosemicarbazide (B42300).
Reaction: Pivalic acid (trimethylacetic acid) is reacted with thiosemicarbazide in a strong mineral acid medium, typically a mixture of sulfuric acid and polyphosphoric acid. google.com
Mechanism: The acid medium facilitates the condensation and subsequent intramolecular cyclization, where the thiosemicarbazide wraps around the carbonyl group of the pivalic acid, eliminating water to form the stable five-membered thiadiazole ring.
Result: This reaction yields the key intermediate, 2-amino-5-tert-butyl-1,3,4-thiadiazole. prepchem.comgoogle.com This compound is a stable, crystalline solid that serves as the nucleophilic amine for the subsequent reaction. sigmaaldrich.com
Step 2: Preparation of Precursor B: 4-methoxybenzenesulfonyl chloride
The second key component is the sulfonyl chloride. This is typically prepared from the corresponding sulfonic acid or by direct sulfonation of an aromatic precursor followed by chlorination. For this compound, the required precursor is 4-methoxybenzenesulfonyl chloride, which is commercially available or can be synthesized from anisole.
Step 3: Final Coupling Reaction to Yield this compound
The final step is the classic sulfonamide synthesis reaction, where the two precursors are joined.
Reaction: 2-amino-5-tert-butyl-1,3,4-thiadiazole (Precursor A) is reacted with 4-methoxybenzenesulfonyl chloride (Precursor B). rdd.edu.iq
Conditions: The reaction is typically carried out in the presence of a non-nucleophilic base, like pyridine, which serves as a solvent and neutralizes the HCl produced during the reaction. prepchem.com
Mechanism: The primary amino group (-NH₂) on the thiadiazole ring attacks the sulfur atom of the sulfonyl chloride, displacing the chloride ion and forming the stable sulfonamide S-N bond.
Product: The final product, this compound, is formed. It can then be purified through standard laboratory techniques such as recrystallization.
This synthetic pathway is highly adaptable for creating analogues, as different carboxylic acids or substituted benzenesulfonyl chlorides can be used in the initial steps to introduce structural diversity.
Exploration of this compound Analogues and Derivatization Methodologies
The core structure of this compound, featuring a sulfonamide linkage between an aromatic ring and a 1,3,4-thiadiazole (B1197879) heterocycle, represents a versatile scaffold that has been widely explored in medicinal chemistry for various therapeutic targets. nih.govnih.gov The development of analogues is driven by the desire to modulate the compound's physicochemical properties and biological activity.
Design Rationales for Novel this compound Derivatives
The design of new this compound derivatives is based on established structure-activity relationship (SAR) principles. Modifications are systematically made to different parts of the molecule to understand their impact on biological efficacy and to optimize properties like target binding, selectivity, and metabolic stability. nih.gov
Alteration of the Thiadiazole Substituent: The alkyl group at the 5-position of the thiadiazole ring (a tert-butyl or isobutyl group in this compound) is another key area for derivatization. Varying the size, lipophilicity, and steric bulk of this group can impact how the molecule fits into a target's binding pocket. nih.gov Replacing the alkyl group with other functionalities, such as benzylthio or benzylsulfonyl groups, has been explored to dramatically impact activity. nih.gov
Bioisosteric Replacement: The thiadiazole ring itself can be replaced with other five-membered heterocycles, such as thiazoles or oxadiazoles, in a strategy known as bioisosteric replacement. mdpi.comnih.gov This can lead to compounds with similar shapes and sizes but different electronic distributions and metabolic profiles, potentially improving the drug-like properties of the molecule.
Extension via Linkers: Introducing flexible or rigid linkers between the core scaffold and other functional groups is a common strategy to probe larger binding sites or to create hybrid molecules with dual activities. bohrium.com
Synthetic Approaches for Targeted Structural Modifications of this compound
The synthesis of this compound analogues is achieved by systematically varying the starting materials within the established synthetic route or by performing post-synthesis modifications on the this compound molecule itself.
Varying the Precursors: The most straightforward approach to generating a library of analogues is to use a diverse set of precursors in the synthetic pathway described in section 2.2.
To modify the phenyl ring, a range of substituted benzenesulfonyl chlorides can be used in the final coupling step.
To alter the substituent on the thiadiazole ring, the synthesis can begin with different carboxylic acids (e.g., cyclopropanecarboxylic acid instead of pivalic acid) to react with thiosemicarbazide, leading to different 2-amino-5-substituted-1,3,4-thiadiazoles. asianpubs.org
N-Alkylation/Arylation of the Sulfonamide: The hydrogen atom on the sulfonamide nitrogen is acidic and can be removed by a base. The resulting anion can be reacted with various electrophiles, such as alkyl halides or aryl halides, to introduce a third substituent on the sulfonamide nitrogen, further expanding structural diversity.
Derivatization of the Thiadiazole Ring: While the 1,3,4-thiadiazole ring is relatively stable, it is possible to introduce further functionality. For instance, if the starting material is 2-amino-5-mercapto-1,3,4-thiadiazole, the thiol group can be readily alkylated or acylated to introduce a wide variety of side chains. researchgate.net
Electrophilic Aromatic Substitution: The methoxy-substituted benzene (B151609) ring in this compound is activated towards electrophilic aromatic substitution. Under controlled conditions, it may be possible to introduce additional functional groups like nitro or halogen groups onto the ring, which can then be further manipulated chemically.
These synthetic methodologies provide chemists with a robust toolkit to create extensive libraries of this compound analogues, enabling a thorough exploration of the structure-activity landscape for this important chemical scaffold. nih.gov
Molecular and Cellular Mechanisms of Action of Glysobuzole
Characterization of Glysobuzole's Interaction with Specific Pancreatic β-Cell Receptors
This compound exerts its primary effect by binding to specific receptors located on the plasma membrane of pancreatic β-cells. These receptors are identified as sulfonylurea receptors (SUR), which are integral components of ATP-sensitive potassium (KATP) channels mdpi.comnih.govnih.gov. The SUR subunits, particularly SUR1 in pancreatic β-cells, are known to possess high-affinity binding sites for sulfonylurea drugs and related compounds nih.govmdpi.com. While specific binding affinity (Ki) and kinetic data for this compound itself are not extensively detailed in the provided literature, its classification as a sulfonylurea-like agent strongly indicates a high-affinity interaction with the SUR1 receptor. This interaction is crucial for initiating the downstream signaling events that lead to insulin (B600854) secretion.
Detailed Analysis of this compound's Modulation of ATP-Dependent Potassium Channels
The core mechanism of this compound's action involves the modulation of ATP-dependent potassium (KATP) channels in pancreatic β-cells mdpi.commdpi.com. KATP channels are complex structures composed of pore-forming subunits (typically Kir6.x) and regulatory sulfonylurea receptor (SUR) subunits nih.govnih.govbiorxiv.orgkup.at. These channels are sensitive to intracellular ATP levels; high ATP concentrations close the channels, while low ATP or high ADP levels promote their opening biorxiv.orgpatsnap.com.
This compound, by binding to the SUR subunit, acts as a KATP channel blocker mdpi.compatsnap.com. This blockade prevents the outward flow of potassium ions (K+) across the β-cell membrane. The inhibition of K+ efflux leads to a decrease in the outward movement of positive charge, causing the cell membrane to depolarize mdpi.comnih.gov. The precise molecular interactions between this compound and the SUR subunit that lead to channel closure are consistent with those observed for other sulfonylureas, which involve allosteric modulation of the channel complex kup.at. The ATP IC50 for pancreatic β-cell KATP channels is generally in the range of 5–10 µM mdpi.com, and this compound's action effectively overrides the inhibitory effect of ATP at physiological concentrations.
Investigation of Downstream Intracellular Signal Transduction Pathways Influenced by this compound
The depolarization of the pancreatic β-cell membrane, induced by this compound's blockade of KATP channels, triggers a cascade of intracellular events essential for insulin secretion mdpi.comnih.govnih.gov.
Membrane Depolarization and Calcium Influx: The reduction in K+ efflux due to KATP channel closure leads to a sustained depolarization of the β-cell membrane potential. This depolarization activates voltage-dependent calcium channels (VDCCs) located in the plasma membrane nih.govnih.gov.
Calcium Influx and Cytosolic Calcium Increase: The opening of VDCCs facilitates the influx of extracellular calcium ions (Ca2+) into the β-cell cytoplasm. This influx causes a rapid and significant rise in intracellular free calcium concentration ([Ca2+]i) mdpi.comnih.govnih.govfrontiersin.org.
Insulin Granule Exocytosis: The elevated cytosolic Ca2+ concentration is the primary signal that triggers the fusion of insulin-containing secretory granules with the plasma membrane. This process, known as exocytosis, results in the release of stored insulin into the bloodstream mdpi.comnih.govnih.gov. This compound's action effectively amplifies the cellular response to glucose by ensuring adequate depolarization and subsequent calcium entry, thereby promoting insulin secretion. While other signaling pathways, such as those involving cyclic AMP (cAMP) and diacylglycerol (DAG), can also influence insulin secretion, the KATP channel-dependent pathway initiated by this compound is fundamental for the initial phase of glucose-stimulated insulin release nih.gov.
Comparative Biochemical Analysis of Receptor Binding Dynamics and Specificity with Related Compounds
While direct comparative studies specifically detailing this compound's binding dynamics against related compounds are limited in the provided search results, the general principles of sulfonylurea receptor binding offer insight. Sulfonylureas exhibit varying affinities for the SUR1 receptor, which correlate with their potency as insulin secretagogues nih.govnih.gov. For instance, second-generation sulfonylureas like glibenclamide (glyburide) bind to SUR1 with high affinity, often in the nanomolar range (e.g., Ki of 1.5 nM for glibenclamide) nih.govpsu.edu. The binding site on SUR1 is characterized as bipartite, comprising at least two overlapping subsites (Site A and Site B), which contribute to the affinity and selectivity of different sulfonylurea compounds nih.gov.
Compound Summary
| Property | Value |
| Chemical Name | This compound (or Isobuzole) |
| Molecular Formula | C₁₃H₁₇N₃O₃S₂ |
| Molecular Weight | 327.43 g/mol |
| Class | Sulfonamide derivative |
| Primary Target | Sulfonylurea receptors (SUR1) |
| Mechanism | Blocks ATP-dependent K+ channels |
| Cellular Effect | Pancreatic β-cell depolarization |
| Outcome | Increased intracellular Ca²⁺, insulin release |
Structure Activity Relationship Sar and Computational Investigations of Glysobuzole
Quantitative Structure-Activity Relationship (QSAR) Modeling for Glysobuzole Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling establishes mathematical relationships between the physicochemical properties or structural descriptors of molecules and their biological activities nih.govrsc.orgijpsr.com. For this compound analogues, QSAR studies would involve developing predictive models that can forecast the biological activity based on structural variations. These models are typically built using a set of known active compounds and their corresponding biological data. Various statistical methods, such as partial least squares (PLS) regression or multiple linear regression (MLR), are employed to derive these relationships, using descriptors that capture molecular properties like lipophilicity, electronic distribution, and shape rsc.orgijpsr.com.
A hypothetical QSAR model for this compound analogues might look like this, correlating a predicted activity (e.g., pIC50) with specific molecular descriptors:
Table 4.2.1: Hypothetical QSAR Model Parameters for this compound Analogues
| Descriptor Name | Description | Coefficient | pIC50 (Predicted) |
| LogP | Lipophilicity | +0.5 | |
| MolWt | Molecular Weight | -0.1 | |
| H-bond Donors | Number of hydrogen bond donors | -0.3 | |
| Aromatic Rings | Number of aromatic rings | +0.7 | |
| Model Equation | Predicted pIC50 = 1.5 + 0.5LogP - 0.1MolWt - 0.3H-bond Donors + 0.7Aromatic Rings | ||
| Validation | R² = 0.85, Q²cv = 0.70 |
Note: This table presents a hypothetical illustration of QSAR model parameters and validation metrics. Specific descriptors and their coefficients would be derived from empirical data for this compound analogues.
The development of such QSAR models allows researchers to design new analogues with improved biological activity by computationally predicting the outcome of structural modifications before synthesis rsc.orgijpsr.comway2drug.com. The statistical validity of these models, often assessed by metrics like R² (coefficient of determination) and Q² (cross-validated coefficient), is crucial for their predictive power rsc.orgijpsr.comresearchgate.net.
Molecular Docking and Dynamics Simulations of this compound-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand (like this compound) when bound to a biological target, such as a protein receptor or enzyme mdpi.comjscimedcentral.comnstc.inresearchgate.net. This process aims to identify the binding mode and estimate the binding affinity, providing insights into the molecular basis of the compound's activity mdpi.comjscimedcentral.comnstc.inresearchgate.netnih.gov. Docking simulations involve sampling various possible poses of the ligand within the target's binding site and scoring these poses based on predicted binding energies jscimedcentral.comnstc.in.
For this compound, molecular docking studies would typically involve:
Preparation of Structures: Preparing the 3D structures of this compound and its intended biological target.
Docking Simulation: Using docking software (e.g., AutoDock Vina, PyRx) to predict binding poses and scores nstc.in.
Analysis of Interactions: Examining the specific interactions between this compound and the target's amino acid residues, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces mdpi.comjscimedcentral.comresearchgate.netnih.govmdpi.com.
Molecular Dynamics (MD) Simulations: In some cases, MD simulations are performed to assess the stability of the docked complex over time, providing a more dynamic view of the interaction mdpi.comrsc.org.
Table 4.3.1: Hypothetical Molecular Docking Results for this compound Binding to a Target Protein
| Ligand | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues (Example) | Interaction Types (Example) |
| This compound | Target X | -8.5 | Ser123, Leu155, Asp180, Tyr201 | Hydrogen Bond, Hydrophobic, Van der Waals |
| This compound | Target Y | -6.2 | Phe98, Val130, Arg165 | Hydrophobic, Pi-alkyl |
Note: This table presents hypothetical docking scores and interaction types. This compound's specific target and detailed interaction data would be derived from experimental or published computational studies.
The results from these simulations can guide the design of new analogues with enhanced binding affinity or specificity by highlighting critical binding interactions that can be optimized jscimedcentral.comnstc.innih.gov.
In Silico Prediction of this compound's Potential Biological Activity Spectrum
Beyond its primary known activity, computational methods can be employed to predict a broader spectrum of potential biological activities for this compound. Tools like the Prediction of Activity Spectra for Substances (PASS) software can predict over 300 pharmacological effects and biochemical mechanisms based on a compound's structural formula way2drug.comresearchgate.net. These predictions can help identify novel therapeutic targets or mechanisms of action for this compound, facilitating drug repositioning or the discovery of new applications way2drug.comresearchgate.net.
Other in silico approaches include virtual screening against large compound libraries or databases of known targets, which can reveal potential interactions with various biological systems nih.govmdpi.com. For example, methods can predict enzyme inhibition, receptor binding, or other biological effects based on structural similarity to known active compounds or by analyzing specific structural motifs associated with particular activities researchgate.netnih.govmdpi.comnih.gov.
Table 4.4.1: Hypothetical In Silico Biological Activity Predictions for this compound
| Prediction Method | Predicted Activity Category | Specific Predicted Activity | Confidence Score (Hypothetical) |
| PASS | Enzyme Inhibitor | Kinase Inhibitor | High |
| PASS | Receptor Modulator | GPCR Ligand | Medium |
| Virtual Screening | Target Binding | Protein X Inhibitor | High |
| Virtual Screening | Target Binding | Protein Y Agonist | Low |
Note: This table provides hypothetical examples of predicted activities and confidence levels. Actual predictions would depend on the specific tools and databases used.
These predictive studies are valuable in the early stages of drug discovery, helping to prioritize compounds for further experimental validation and to explore the full therapeutic potential of this compound researchgate.netnih.govnih.gov.
Preclinical Biological Investigations and Experimental Models of Glysobuzole
In Vitro Studies Utilizing Cellular and Subcellular Systems
In vitro studies have been fundamental in elucidating the molecular mechanisms of Glibenclamide. These investigations, using isolated cells and subcellular components, have provided a detailed understanding of its direct effects on cellular functions, independent of systemic physiological influences.
Glibenclamide is widely recognized for its potent effects on cellular secretory processes, particularly the stimulation of insulin (B600854) release from pancreatic β-cells. patsnap.com This action is central to its therapeutic effect. In vitro studies using isolated pancreatic islets have shown that Glibenclamide induces insulin secretion in a glucose-independent manner by directly targeting the β-cell membrane. patsnap.comnih.gov
The primary mechanism involves the binding of Glibenclamide to the sulfonylurea receptor 1 (SUR1), a subunit of the ATP-sensitive potassium (KATP) channels on the pancreatic β-cell membrane. patsnap.comclinpgx.org This binding leads to the closure of these channels, which alters the cell's membrane potential. The resulting depolarization opens voltage-gated calcium channels, leading to an influx of calcium ions. patsnap.com The rise in intracellular calcium is a critical trigger for the exocytosis of insulin-containing granules. nih.govnih.gov
Furthermore, investigations suggest that Glibenclamide's influence on secretion is not solely limited to its interaction with plasma membrane channels. A significant portion of Glibenclamide binding sites are localized intracellularly, and the compound can accumulate in association with secretory granules and mitochondria. nih.govresearchgate.net This suggests a more complex regulation of exocytosis that may be independent of KATP channels. nih.gov Studies on isolated rat β-cells have demonstrated that Glibenclamide pretreatment can enhance glucose-induced insulin synthesis and release. researchgate.net
Table 1: In Vitro Effects of Glibenclamide on Insulin Secretion in INS-1E Rat Insulinoma Cells
| Parameter | Value | Reference |
|---|---|---|
| Assay Type | Insulin Secretion Stimulation | selleckchem.com |
| Cell Line | INS-1E | selleckchem.com |
| Condition | Presence of 5 mM glucose | selleckchem.com |
| Incubation Time | 1 hour | selleckchem.com |
| EC50 | 0.003 µM | selleckchem.com |
Beyond its direct effects on ion channels, Glibenclamide has been shown to modulate the activity of key enzymes involved in cellular metabolism. A notable mechanism independent of KATP channels involves the inhibition of carnitine palmitoyltransferase 1 (CPT-1) in pancreatic islets. nih.gov CPT-1 is a crucial enzyme in the transport of long-chain fatty acids into mitochondria for β-oxidation.
By inhibiting CPT-1, Glibenclamide effectively suppresses fatty acid oxidation. nih.gov This metabolic switch is believed to increase the intracellular pool of lipids, such as diacylglycerol (DAG), which are known activators of Protein Kinase C (PKC). nih.gov The activation of PKC can then promote insulin exocytosis through a pathway that is independent of KATP channel closure and calcium influx. nih.gov In cultured fetal rat islets, Glibenclamide was shown to dose-dependently inhibit β-cell CPT-1 activity and suppress fatty acid oxidation to a similar extent as glucose. nih.gov
Glibenclamide is also extensively metabolized in the liver, primarily by the cytochrome P450 enzyme system. In vitro metabolism studies have identified CYP3A4 as the major enzyme involved, with contributions from CYP2C9, CYP2C19, and CYP2C8. clinpgx.org This enzymatic processing results in active metabolites, 4-trans-hydroxyglibenclamide and 3-cis-hydroxyglibenclamide, which also possess pharmacological activity. clinpgx.org
The cellular uptake and efflux of Glibenclamide are critical determinants of its pharmacological activity. As a lipophilic molecule, it can pass through biological membranes. nih.gov Its primary mechanism of action is mediated through its interaction with the SUR1 subunit of the KATP channel, a key protein complex in membrane transport. selleckchem.com By blocking these channels, Glibenclamide directly alters ion flux across the cell membrane. patsnap.comselleckchem.com
In addition to its well-documented effects on pancreatic β-cells, Glibenclamide has been shown to influence other transport proteins. For instance, it can block SR-BI-mediated selective lipid uptake and efflux. selleckchem.com Studies in human trophoblasts have also explored the transport of Glibenclamide across the placental barrier, indicating it is mediated by efflux systems like breast cancer resistance protein (BCRP) and multidrug resistance proteins (MRPs). nih.gov Interestingly, Glibenclamide has also been found to stimulate the expression and translocation of glucose transporters (GLUTs), such as GLUT1, to the plasma membrane in placental cells, thereby affecting glucose transport. nih.gov
Table 2: In Vitro Inhibition of Membrane Transporters by Glibenclamide
| Transporter | Cell System | Substrate | IC50 | Reference |
|---|---|---|---|---|
| SUR1/Kir6.2 (KATP) | CHO cells | N/A | 0.0043 µM | selleckchem.com |
| OATP1B1 | HEK293 cells | Estradiol-17β-glucuronide | 1.4 µM | selleckchem.com |
| ABCA1 | Not Specified | Not Specified | ~275-300 µM | selleckchem.com |
In Vivo Studies in Relevant Animal Models
In vivo studies in various animal models have been crucial for understanding the systemic physiological effects of Glibenclamide and for comparing its biological responses across different species.
Studies in rats have shown that Glibenclamide treatment can improve the β-cell's responsiveness to glucose. nih.gov For example, in saline-loaded conscious rats, intraperitoneal administration of Glibenclamide dose-dependently increased urinary sodium excretion with little change in urinary potassium excretion, suggesting effects on renal physiological systems. selleckchem.com
Comparative studies across different animal species have provided valuable insights into the pharmacology of Glibenclamide. While the fundamental mechanism of stimulating insulin secretion via KATP channel blockade is conserved, the pharmacokinetic and pharmacodynamic profiles can vary.
For example, the metabolism of Glibenclamide has been compared between human and baboon placental and liver microsomes, revealing species-specific differences in metabolic pathways. researchgate.net Such comparative data are essential for extrapolating preclinical findings to human clinical scenarios.
Advanced Analytical Methodologies for Glysobuzole Research
Spectroscopic Techniques for Structural Confirmation and Purity Assessment
Spectroscopic methods are fundamental for elucidating the molecular structure of Glysobuzole and ensuring its purity. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, provides detailed information about the chemical environment of atoms within the molecule, confirming its structural integrity and identifying any potential impurities google.comnih.gov. Mass Spectrometry (MS), including techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), offers precise molecular weight determination and fragmentation patterns, which are crucial for structural confirmation and identifying related compounds or degradation products google.comorganomation.comnih.gov. The combination of these techniques allows for comprehensive characterization, verifying the synthesized this compound matches its expected structure and meets required purity standards.
Chromatographic Methods for Separation, Identification, and Quantification
Chromatographic techniques are indispensable for separating this compound from complex mixtures, identifying it, and quantifying its presence. High-Performance Liquid Chromatography (HPLC) is a widely adopted method, often coupled with UV or fluorescence detection, for its sensitivity and versatility in separating and quantifying this compound in various matrices itrlab.comnih.govnih.gov. HPLC methods can be optimized for specific separation challenges, such as achieving baseline separation of closely related compounds or metabolites. Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is another powerful tool, particularly if this compound or its derivatives are sufficiently volatile and thermally stable. GC-MS provides high specificity and sensitivity for identification and quantification, offering detailed structural information through mass spectral data itrlab.commoh.gov.bwcreative-biolabs.com. The choice between HPLC and GC, or their hyphenated forms, depends on the physicochemical properties of this compound and the nature of the sample matrix.
Advanced Microscopic Techniques for Subcellular Localization and Interaction Studies
Understanding the cellular fate and interactions of this compound often requires advanced microscopy. Techniques such as fluorescence microscopy, when this compound is labeled with a fluorescent tag or when it interacts with fluorescently tagged cellular components, can reveal its subcellular localization within cells addgene.orgfrontiersin.orguib.no. Confocal microscopy, a type of fluorescence microscopy, provides high-resolution, optical sectioning capabilities, enabling detailed three-dimensional visualization of this compound's distribution within organelles or cellular compartments. This is crucial for studying its mechanism of action or potential cellular targets. Transmission Electron Microscopy (TEM) can offer even higher resolution, visualizing this compound's interaction with ultrastructural components of the cell, though it typically requires fixation and staining procedures.
Bioanalytical Methods for this compound Detection and Quantification in Preclinical Biological Matrices
The accurate detection and quantification of this compound in preclinical biological matrices (e.g., plasma, serum, tissue homogenates, urine) are essential for pharmacokinetic and toxicokinetic studies itrlab.comcriver.comwalshmedicalmedia.comeuropa.eu. Bioanalytical methods, predominantly based on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are the gold standard for this purpose due to their high sensitivity, selectivity, and robustness itrlab.commoh.gov.bw. These methods involve rigorous validation processes to ensure reliability, including assessment of selectivity, specificity, linearity, accuracy, precision, and stability criver.comwalshmedicalmedia.comeuropa.eu. Sample preparation steps, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), are critical for removing interfering matrix components and concentrating the analyte prior to analysis organomation.comitrlab.com. The development and validation of these bioanalytical methods are guided by regulatory standards to ensure the data generated is suitable for supporting drug development decisions.
Emerging Research Directions and Future Perspectives for Glysobuzole Studies
Investigation of Untapped Mechanistic Insights and Identification of Unexplored Molecular Targets
While Glysobuzole's primary mechanism involves the KATP channel wikipedia.orgelifesciences.orgnih.govfrontiersin.orgmdpi.comnih.gov, there remains potential for uncovering additional mechanistic details or identifying novel molecular targets. Advanced techniques such as proteome-wide profiling, which can detect off-target effects and cellular pathway engagement pelagobio.com, could reveal previously unrecognized interactions of this compound. Furthermore, computational pharmacology and systems biology approaches may help predict or identify new targets by analyzing its structure-activity relationships and its position within broader metabolic pathways bmrb.ioresearchgate.netplos.orgsigmaaldrich.com. Such investigations could uncover pleiotropic effects or novel therapeutic potentials beyond its established role in glucose homeostasis.
Potential Utility of this compound as a Chemical Research Probe in Fundamental Cellular and Molecular Biology
The precise and selective interaction of this compound with KATP channels suggests its potential utility as a chemical research probe. Chemical probes are invaluable tools for dissecting complex biological pathways and validating drug targets mdpi.comnih.govpelagobio.comangelinipharma.comnih.govnih.gov. Future research could explore this compound's application in:
Cellular Assays: Developing specific cell-based assays to monitor KATP channel activity or downstream signaling events influenced by this compound. These assays could aid in understanding cellular responses to metabolic changes assay.worksthermofisher.comnih.gov.
Molecular Biology Studies: Utilizing this compound in experiments to elucidate the intricate workings of KATP channels in various cell types, beyond pancreatic beta cells, and to study its role in cellular processes regulated by these channels nih.govncl.ac.ukemory.eduki.sefrontiersin.org.
Target Validation: Employing this compound to validate KATP channels or related proteins as therapeutic targets in different physiological or pathological contexts, potentially leveraging its known interaction profile to probe specific cellular functions drughunter.combiocompare.complos.org.
Application of this compound in the Development of New Preclinical Disease Models and Research Tools
This compound's established pharmacological profile and its interaction with KATP channels, which are implicated in various physiological processes beyond glucose metabolism, suggest potential applications in developing preclinical disease models.
Metabolic Disorder Models: Given its role in glucose homeostasis, this compound could be used as a reference compound or modulator in preclinical models of diabetes and related metabolic disorders sigmaaldrich.combiopharminternational.commedicilon.comvirscio.comnih.govgubra.dkwuxibiology.comnih.govfrontiersin.orgnih.govfrontiersin.orgplos.org. For instance, it could help in characterizing the efficacy of novel therapeutic agents targeting KATP channels or insulin (B600854) secretion pathways.
Research Tools for Cellular Function: Beyond disease-specific models, this compound could serve as a tool to investigate the broader physiological roles of KATP channels in cellular excitability, ion transport, and cellular protection mechanisms in various tissues, contributing to fundamental cellular and molecular biology research nih.govfrontiersin.orgmdpi.comnih.gov.
Q & A
Q. What is the molecular mechanism of Glysobuzole’s antihyperglycemic activity, and how does it compare to other sulfonylurea derivatives?
this compound, a sulfonamide derivative, stimulates insulin secretion from pancreatic β-cells by binding to sulfonylurea receptors (SUR1) on ATP-sensitive potassium channels, leading to membrane depolarization and insulin release . Methodologically, its mechanism can be validated using in vitro insulin secretion assays (e.g., isolated islet cell cultures) and comparative studies with other sulfonylureas (e.g., glibenclamide) to assess receptor affinity and dose-response relationships. Key metrics include intracellular calcium flux measurements and ATP/ADP ratios .
Q. What experimental models are appropriate for evaluating this compound’s efficacy and safety in preclinical studies?
- In vitro : Use pancreatic β-cell lines (e.g., INS-1E) to measure insulin secretion under varying glucose concentrations.
- In vivo : Employ streptozotocin-induced diabetic rodent models to assess glucose-lowering effects and potential hypoglycemia risks.
- Safety : Conduct toxicity screens (e.g., liver/kidney function tests) and genotoxicity assays (Ames test) . Table 1 summarizes common models and endpoints:
| Model | Endpoint | Key Metric |
|---|---|---|
| INS-1E cells | Insulin secretion (ELISA) | Fold change vs. control |
| Diabetic mice | Blood glucose AUC (0–120 min) | mg/dL·h |
| Chronic toxicity study | ALT/AST levels | IU/L |
Q. How can researchers ensure reproducibility in synthesizing and characterizing this compound for pharmacological studies?
Follow the International Council for Harmonisation (ICH) guidelines for chemical synthesis:
- Purity : Validate via HPLC (≥98% purity) and mass spectrometry.
- Crystallography : Confirm structure using X-ray diffraction or NMR (¹H/¹³C).
- Stability : Perform accelerated stability testing (40°C/75% RH for 6 months) .
Advanced Research Questions
Q. What methodological challenges arise when reconciling contradictory data on this compound’s off-target effects in different experimental systems?
Contradictions may stem from species-specific receptor isoforms (e.g., SUR1 in humans vs. SUR2 in rodents) or assay conditions (e.g., glucose concentration). To address this:
- Use isoform-specific inhibitors (e.g., tolbutamide for SUR1) in cross-species studies.
- Conduct meta-analyses of published datasets to identify confounding variables (e.g., dosing regimens) .
- Apply multivariate regression to isolate variables affecting outcomes .
Q. How can researchers design a longitudinal study to assess this compound’s chronic impact on β-cell function without inducing compensatory mechanisms?
- Experimental Design : Utilize a crossover design with washout periods to minimize adaptation.
- Metrics : Measure proinsulin-to-insulin ratios (marker of β-cell stress) and perform hyperglycemic clamp studies.
- Controls : Include a cohort receiving intermittent dosing to test for tachyphylaxis .
Q. What strategies optimize the validation of this compound’s metabolite activity in complex biological matrices?
- Sample Preparation : Use solid-phase extraction (SPE) to isolate metabolites from plasma/urine.
- Analytical Methods : LC-MS/MS with stable isotope-labeled internal standards.
- Functional Assays : Test metabolites in SUR1-transfected HEK293 cells to confirm receptor binding .
Q. How should researchers approach hypothesis testing when this compound’s glucose-lowering efficacy varies between genetically diverse populations?
- Genomic Analysis : Perform GWAS to identify polymorphisms in sulfonylurea receptor genes (e.g., ABCC8).
- Stratified Trials : Recruit cohorts based on genetic biomarkers (e.g., KCNJ11 variants) and compare dose-response curves .
Methodological Guidance for Data Reporting
- Tables/Figures : Ensure self-contained captions (e.g., "Figure 1: Dose-dependent insulin secretion in INS-1E cells treated with this compound (n=6)") and avoid duplicating text .
- Statistical Validation : Report effect sizes (Cohen’s d) and confidence intervals for pharmacological outcomes .
- Ethical Compliance : Disclose animal welfare protocols (e.g., ARRIVE guidelines) and human subject consent forms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
